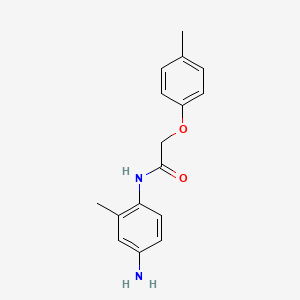

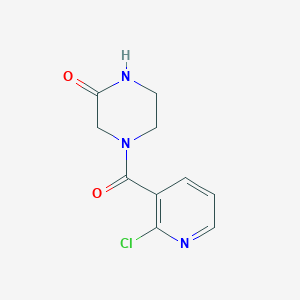

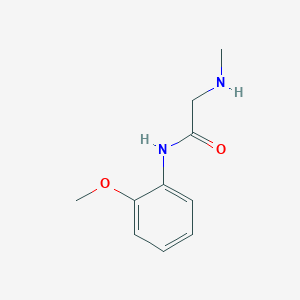

![molecular formula C14H12N2O3 B3072507 5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-2-furoic acid CAS No. 1016763-10-2](/img/structure/B3072507.png)

5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-2-furoic acid

Vue d'ensemble

Description

The compound “5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-2-furoic acid” is a derivative of benzimidazole . Benzimidazole derivatives have been studied for their optimized geometrical structure, electronic and vibrational features .

Synthesis Analysis

The synthesis of benzimidazole derivatives involves experimental and theoretical investigations on the optimized geometrical structure, electronic and vibrational features . The B3LYP/6-311++G(d,p) basis set is used for these investigations .Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is analyzed using the Vibrational Energy Distribution Analysis (VEDA) program . This program performs the vibrational assignments and calculates the Potential Energy Distribution (PED) .Chemical Reactions Analysis

The chemical reactions of benzimidazole derivatives involve charge transfer within the molecule . The calculated HOMO and LUMO energies reveal this charge transfer . The MEP surface is a chemically reactive area appropriate for drug action .Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are analyzed using various techniques . Theoretical and actual NMR chemical shifts are found to be quite similar . The UV-vis spectrum of the compound, as well as effects of solvents, have been investigated .Applications De Recherche Scientifique

Synthetic Pathways and Chemical Properties

5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-2-furoic acid, related to the benzimidazole family, exhibits a wide range of applications in scientific research. Benzimidazole derivatives are integral in pharmaceutical chemistry due to their structural similarity to nucleotides, enabling them to interact with biopolymers, such as DNA and proteins. The synthetic routes for benzimidazoles, including methods for the synthesis of compounds like this compound, involve condensation reactions of o-phenylenediamines with electrophilic reagents, showcasing their versatility in medicinal chemistry (Ibrahim, 2011).

Biological Applications

Benzimidazole derivatives have demonstrated significant biological activity, including antimicrobial, antiviral, and anticancer properties. Their ability to bind to the minor groove of DNA and interact with various enzymes makes them valuable in drug development. For instance, Hoechst 33258, a related compound, is utilized extensively as a fluorescent DNA stain, indicating the potential for this compound derivatives in biological staining and molecular biology research (Issar & Kakkar, 2013).

Moreover, benzimidazole derivatives have been explored for their therapeutic potentials in treating a myriad of diseases. Their pharmacological functions span across antimicrobial, antidiabetic, anticancer, and anti-inflammatory activities, among others. The versatility and efficacy of these compounds underscore their significance in medicinal chemistry and drug design (Vasuki et al., 2021).

Therapeutic Potential and Drug Design

The therapeutic potential of benzimidazole derivatives is notable, with various derivatives exhibiting promising activities against diseases. For instance, their application in anticancer drug design, where they act through mechanisms such as DNA intercalation and enzyme inhibition, highlights the importance of structural variations for enhancing biological activity. This emphasizes the role of this compound derivatives in the ongoing search for novel therapeutic agents (Akhtar et al., 2019).

The comprehensive exploration of benzimidazole derivatives, including SAR studies, further aids in understanding the relationship between structure and biological activity. This knowledge is pivotal for the rational design of new drugs, showcasing the potential of this compound derivatives in the development of targeted therapies (Yadav & Ganguly, 2015).

Mécanisme D'action

Target of Action

It is known that benzimidazole derivatives, which this compound is a part of, have a broad range of biological activities . They have been reported to show antimicrobial, antitumor, antidiabetic, and anti-inflammatory activities among others .

Mode of Action

Studies on similar benzimidazole derivatives suggest that the calculated homo and lumo energies reveal that charge transfer happens within the molecule, making it chemically reactive and appropriate for drug action .

Biochemical Pathways

Benzimidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological activities .

Result of Action

Benzimidazole derivatives are known to exhibit a broad range of biological activities, suggesting that they can have diverse molecular and cellular effects .

Propriétés

IUPAC Name |

5-[(2-methylbenzimidazol-1-yl)methyl]furan-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3/c1-9-15-11-4-2-3-5-12(11)16(9)8-10-6-7-13(19-10)14(17)18/h2-7H,8H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGWJUOYOMPCBSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N1CC3=CC=C(O3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine](/img/structure/B3072482.png)

![2-[(4-Methylpiperidin-1-YL)methyl]aniline](/img/structure/B3072489.png)

![5-Oxo-1-[2-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B3072502.png)

![1-[(2-Nitrophenyl)methyl]-1,4-diazepane](/img/structure/B3072528.png)